molecular formula C5H4FNO3S B2449402 6-Hydroxypyridine-3-sulfonyl fluoride CAS No. 2247103-46-2

6-Hydroxypyridine-3-sulfonyl fluoride

Cat. No. B2449402
M. Wt: 177.15
InChI Key: XERQXRBZZKCZEU-UHFFFAOYSA-N
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Description

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2247103-46-2 . It has a molecular weight of 177.16 . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 6-Hydroxypyridine-3-sulfonyl fluoride, has been achieved through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .


Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key area of study in the context of organofluorine compounds like 6-Hydroxypyridine-3-sulfonyl fluoride . Fluorine substitution can dramatically influence the chemical outcome of these reactions .

Scientific Research Applications

Metal-Fluoride Complexes

Research has shown the synthesis of metal(II)-fluorides complexes with 3-hydroxypyridine as a ligand, which indicates potential applications in inorganic chemistry. These complexes have been characterized using infrared and ligand-field spectroscopy (Smit & Groeneveld, 1975).

Mass Spectrometric Analysis

A study reported a solvent-free substitution reaction of a fluorine atom in perfluorooctane sulfonyl fluoride (PFOSF) with a hydroxyl radical, suggesting applications in analytical chemistry, particularly in mass spectrometry (Wang et al., 2016).

Fluorescence Studies

Fluorescence studies on hydroxypyridines, including 3-hydroxypyridine derivatives, have been conducted. These studies are relevant to understanding the fluorescence properties of such compounds, which can be applied in various scientific fields (Bridges, Davies, & Williams, 1966).

Novel Reagents in Chemical Synthesis

Research into the development of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, highlights the potential use of sulfonyl fluorides in organic synthesis and their applications in regioselective synthesis (Leng & Qin, 2018).

Applications in Chemical Biology

Sulfonyl fluorides are increasingly studied as reactive probes in chemical biology and molecular pharmacology. Research into the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation suggests a growing interest in the use of sulfonyl fluorides in biological research (Xu et al., 2019).

Electrochemical Synthesis

A mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides using thiols or disulfides has been reported, demonstrating the potential for sustainable and versatile synthetic methods in chemistry (Laudadio et al., 2019).

Machine Learning in Reaction Prediction

Machine learning has been utilized to map the reaction landscape of sulfonyl fluorides, enabling the prediction of high-yielding conditions for fluorination of alcohols. This research intersects chemistry and data science, offering innovative ways to optimize chemical reactions (Nielsen et al., 2018).

Metabolic Stability in Medicinal Chemistry

Investigations into the metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry highlight the significance of sulfonyl fluorides in drug development and diagnostic imaging (King et al., 2023).

Safety And Hazards

The safety information for 6-Hydroxypyridine-3-sulfonyl fluoride indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Sulfonyl fluorides, including 6-Hydroxypyridine-3-sulfonyl fluoride, are gaining attention in the field of chemical biology and molecular pharmacology . Future research directions could involve exploring new synthetic methods and applications of sulfonyl fluoride probes . Additionally, the development of new methodologies for the synthesis of fluorinated molecules is a promising area of research .

properties

IUPAC Name

6-oxo-1H-pyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERQXRBZZKCZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxypyridine-3-sulfonyl fluoride

CAS RN

2247103-46-2
Record name 6-hydroxypyridine-3-sulfonyl fluoride
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